N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide
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Overview
Description
“N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a tolylthio group, which is a sulfur-containing group derived from toluene .
Molecular Structure Analysis
The molecular structure of “N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide” would be complex due to the presence of multiple functional groups. The benzo[b]thiophene moiety would contribute to the planarity and conjugation of the molecule, potentially affecting its electronic properties .Chemical Reactions Analysis
The chemical reactions involving “N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide” would likely depend on the reactivity of the functional groups present in the molecule. For instance, the benzo[b]thiophene moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide” would be influenced by its molecular structure. For instance, the presence of the benzo[b]thiophene moiety could potentially affect the compound’s band gap and energy levels, which are important properties in materials used in solar cells .Scientific Research Applications
Synthetic Pathways and Characterization
Research on compounds structurally related to N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide focuses on synthesis, chemical characterization, and potential applications in medicinal chemistry. One study describes the synthesis and characterization of a derivative, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, emphasizing the importance of such compounds in developing new pharmacological agents. The study provides detailed spectral data analysis, highlighting the utility of these compounds in chemical and pharmaceutical research (Manolov, Ivanov, & Bojilov, 2021).
Antidepressant Potential and Receptor Affinity
Exploring the antidepressant potential, another study synthesized new 5-substituted benzo[b]thiophene derivatives, aiming to discover efficient antidepressants with dual modes of action, involving serotonin reuptake inhibition and 5-HT1A receptor affinity. This research underlines the significance of the benzo[b]thiophene scaffold in developing drugs with potential therapeutic applications (Pérez-Silanes et al., 2001).
Molecular Docking and Biological Evaluation
Further investigation into the biological activity of benzo[b]thiophene derivatives, specifically their affinity towards 5-HT1A receptors, was conducted through synthesis, docking studies, and biological evaluation. This research showcases the potential of these compounds in psychiatric and neurological disorders, emphasizing the role of molecular design in enhancing receptor affinity (Pessoa‐Mahana et al., 2012).
Melatonin Receptor Ligands
Another significant application includes the preparation and pharmacological evaluation of 2-(phenylthio)benzo[b]thiophenes as selective MT2 receptor ligands. This study demonstrates the compounds' affinity for melatonin receptors, indicating their potential in treating sleep disorders and exploring the pharmacodynamics of melatonin receptor agonists and antagonists (Mesangeau et al., 2011).
Crystal Structure Analysis
The structural analysis of bis(benzo[b]thiophen-2-yl)methane derivatives provides insights into the conformation and crystal packing of these molecules. Such studies are crucial for understanding the physical properties and reactivity of benzo[b]thiophene derivatives, informing the design of functional materials and active pharmaceutical ingredients (Katzsch, Gruber, & Weber, 2016).
Future Directions
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS2/c1-13-2-5-16(6-3-13)21-11-9-18(20)19-15-4-7-17-14(12-15)8-10-22-17/h2-8,10,12H,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDOSCFXXCPZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide |
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